molecular formula C5H13NO3 B8134905 (S)-2-Amino-2-methylbutanoic acid hydrate

(S)-2-Amino-2-methylbutanoic acid hydrate

Cat. No.: B8134905
M. Wt: 135.16 g/mol
InChI Key: ATEHRMOSMKEMMA-JEDNCBNOSA-N
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Description

(S)-2-Amino-2-methylbutanoic acid hydrate is an organic compound that belongs to the class of amino acids It is a derivative of 2-amino-2-methylbutanoic acid, with the addition of a water molecule, making it a hydrate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-methylbutanoic acid hydrate typically involves the reaction of 2-methylbutanoic acid with ammonia or an amine under specific conditions. The reaction is often carried out in an aqueous medium to facilitate the formation of the hydrate. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and efficient purification techniques to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-methylbutanoic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

(S)-2-Amino-2-methylbutanoic acid hydrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active amino acids.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-methylbutanoic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The carboxyl group can participate in various biochemical pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropanoic acid: Similar structure but lacks the additional methyl group.

    2-Amino-3-methylbutanoic acid: Similar structure but with a different position of the methyl group.

    2-Amino-2-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(S)-2-Amino-2-methylbutanoic acid hydrate is unique due to its specific structural configuration and the presence of a hydrate form. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-amino-2-methylbutanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.H2O/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H2/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEHRMOSMKEMMA-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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